Sulprofos sulfoxide

Description

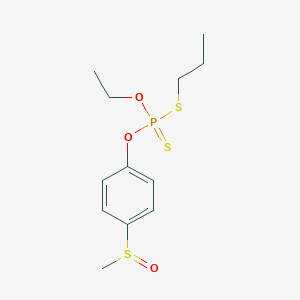

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-(4-methylsulfinylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3PS3/c1-4-10-18-16(17,14-5-2)15-11-6-8-12(9-7-11)19(3)13/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVUFUJJOXRACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016604 | |

| Record name | Sulprofos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34643-47-5 | |

| Record name | O-Ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulprofos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulprofos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl O-4-methanesulfinylphenyl (propylsulfanyl)phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPROFOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6Q010RMYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biotransformation Pathways

Chemical Synthesis Approaches for Sulfoxides

The synthesis of sulfoxides from sulfides is a well-established area in organic chemistry, with a focus on achieving high selectivity and, for chiral sulfoxides, high enantiomeric excess.

Oxidative Routes for Sulfoxide (B87167) Formation

The most common and preferred pathway for the synthesis of sulfoxides is the chemoselective oxidation of sulfides researchgate.netacsgcipr.org. This transformation involves the addition of a single oxygen atom to the sulfur atom of a sulfide (B99878). Historically, strong oxidants such as nitric acid or potassium permanganate (B83412) (KMnO4) could be used for sulfoxidation, though modern approaches prioritize greener and more controlled methods researchgate.net.

A variety of reagents and reagent-catalyst combinations have been developed for this oxidative transformation. Examples of effective oxidants include:

Chromic acid-pyridine combinations, which have demonstrated high effectiveness in chemoselective and controlled oxidation of sulfides to sulfoxides researchgate.net.

Iodosobenzene, an efficient oxidizing agent for the oxidation of unsaturated or otherwise sensitive sulfides jchemrev.com.

Iodoxybenzoic acid (IBX) in combination with tetraethyl ammonium (B1175870) bromide, offering advantages such as short reaction times, functional group compatibility, and minimal overoxidation to sulfones jchemrev.com.

Molecular bromine and hydrogen peroxide (H2O2) combinations jchemrev.com.

Urea-hydrogen peroxide as a terminal oxidant, particularly in the presence of catalysts like diphenyl diselenide, enabling highly selective catalytic oxidation organic-chemistry.org.

30% H2O2, which can be catalyzed by various systems like silica-based tungstate (B81510) interphase catalysts organic-chemistry.org.

Metal-free quinoid catalysts and manganese porphyrins, which promote chemoselective, light-induced thioether to sulfoxide oxidation using O2 as the oxidant at room temperature organic-chemistry.org.

A significant challenge in sulfoxide synthesis via oxidation is preventing the overoxidation of the sulfoxide to the corresponding sulfone. Strategies to minimize this undesired side reaction include careful control of reaction stoichiometry, slow addition of the oxidant, continuous monitoring of the reaction, employing acidic conditions, and utilizing catalytic methods with lower reactivity terminal oxidants acsgcipr.org.

Reductive Biocatalytic Mechanisms for Enantiopure Sulfoxides

Beyond oxidative synthesis, enantiopure sulfoxides can also be obtained through reductive biocatalytic mechanisms. In these processes, specific reductive enzymes catalyze the kinetic resolution of racemic sulfoxide mixtures by selectively reducing one of the two enantiomers back to the corresponding sulfide almacgroup.comscholarsresearchlibrary.com. This approach is particularly valuable for producing optically active sulfoxides, which are important in medicinal chemistry and asymmetric synthesis almacgroup.comacsgcipr.org.

The range of reductive enzymes currently employed for this purpose is primarily limited to two classes:

Methionine sulfoxide reductases (Msr) : These enzymes are fundamentally involved in restoring the functionality of damaged proteins containing methionine sulfoxides in cells almacgroup.comscholarsresearchlibrary.com. Two subfamilies exist: MsrA and MsrB. MsrA enzymes are capable of reducing Met-S-(O) back to methionine, while MsrB enzymes reduce Met-R-(O) almacgroup.comscholarsresearchlibrary.com. MsrAs are selective biocatalysts that can yield the (R)-sulfoxide enantiomer, whereas MsrB enzymes show opposite stereoselectivity almacgroup.comfrontiersin.org. While MsrB enzymes are less active and exhibit higher substrate specificity, limiting their broader use, progress has been made in their application for (S)-sulfoxide synthesis almacgroup.comfrontiersin.org.

Dimethyl sulfoxide (DMSO) reductases (DmsABC) : These enzymes are active on DMSO and have been explored for the biocatalytic preparation of chiral sulfoxides frontiersin.orgnih.gov.

Recent advancements include dynamic kinetic resolution systems, where DMSO reductase combined with a chemical oxidant can improve the yield and enantiomeric excess of chiral sulfoxide products frontiersin.orgnih.gov. Furthermore, chemoenzymatic dynamic deracemization systems have been developed, for instance, by combining whole-cell E. coli overexpressing MsrA with an oxaziridine-type oxidant. This biphasic system allows for the enantioselective reduction of racemic sulfoxides in an aqueous phase, followed by oxidation of the resulting sulfides back to racemic sulfoxides in an organic phase, without inactivating the biocatalytic system. Such systems have successfully converted a series of racemic sulfoxides into the (R)-configuration with high enantiomeric excess (ee > 99%) and good yields (55–93%) frontiersin.orgnih.gov.

Catalytic Systems in Sulfoxide Synthesis

Catalytic systems play a pivotal role in the efficient and sustainable synthesis of sulfoxides, particularly in achieving high selectivity and enantiocontrol. These systems often involve metal complexes combined with chiral ligands and a terminal oxidant acsgcipr.org. The use of catalytic methods is preferred from a sustainable chemistry perspective, especially when employing benign terminal oxidants like air, O2, or H2O2 acsgcipr.orgacsgcipr.org.

Key catalytic systems and their components include:

Titanium complexes : The Kagan sulfoxidation, utilizing Ti(Oi-Pr)4 in conjunction with tartrate ligands, is a well-known example for the catalytic enantioselective oxidation of sulfides acsgcipr.org. Conditions have been identified that avoid overoxidation, for instance, by oxidizing aryl methyl or benzyl (B1604629) sulfides with tert-butyl hydroperoxide (TBHP) in the presence of Ti(Oi-Pr)4/chiral tartrate/H2O wiley-vch.de.

Molybdenum catalysts : Chiral bis-hydroxamic acids have been used as ligands for molybdenum catalysts, such as MoO2(acac)2, to prepare sulfoxides with good yields and enantiomeric excess wiley-vch.de.

Vanadium complexes : Oxo vanadium complexes derived from chiral Schiff bases have been used as catalysts for sulfide oxidation by cumene (B47948) hydroperoxide (CHP) wiley-vch.de.

Manganese porphyrins : These are effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides, notably without overoxidation to the sulfone organic-chemistry.org.

Dirhodium(II) carboxylate complexes : Specifically, Rh2(esp)2 has been shown to catalyze the sulfoxidation of organic sulfides in the presence of tert-butyl hydroperoxide as the oxidant organic-chemistry.org.

Carbide catalysts : Tantalum carbide, when used with 30% H2O2, provides corresponding sulfoxides in high yields, and can be recovered and reused organic-chemistry.org.

Metal-free catalysts : Recent developments include metal-free quinoid catalysts that promote chemoselective, light-induced thioether to sulfoxide oxidation using O2 as the oxidant organic-chemistry.org.

From an environmental and economic standpoint, catalytic systems based on abundant base metals (e.g., tungsten, vanadium, nickel, copper) are generally preferred over those involving precious metals (e.g., platinum, palladium, iridium, rhenium) due to their lower life cycle impact and reduced risk of depletion acsgcipr.org.

Stereoselective Synthesis of Optically Active Sulfoxides

The stereoselective synthesis of optically active sulfoxides is a highly active and important field, driven by their utility as chiral auxiliaries in asymmetric synthesis and their presence in various pharmaceutical agents acsgcipr.orgwiley-vch.dersc.org. Several main routes have been developed to achieve enantiopure sulfoxides:

Resolution of Racemic Mixtures : This was one of the earliest methods to produce chiral sulfoxides, involving either chemical or enzymatic separation of enantiomers from a racemic mixture wiley-vch.de.

Transformation of Diastereochemically Pure Sulfinates (Andersen's Method) : This is a very useful method for obtaining sulfoxides with high enantiomeric excess (ee) values wiley-vch.de. It involves the nucleophilic displacement on sulfinyl derivatives (like sulfites, sulfinamides, or sulfinic esters) with organometallic reagents jchemrev.com. For example, the reaction of (−)-(S)-menthyl p-toluenesulfinate with vinylic Grignard reagents is a well-known method for synthesizing optically active α,β-unsaturated sulfoxides acs.org. Chiral auxiliaries such as menthol (B31143) and diacetone-D-glucose (DAG) have been identified as particularly useful in the diastereoselective preparation of sulfinates nih.gov.

Enantioselective Oxidation of Prochiral Sulfides : This represents a direct way to prepare enantioenriched sulfoxides, achievable by both enzymatic and non-enzymatic methods acsgcipr.orgacsgcipr.orgwiley-vch.de. This approach often involves chiral titanium complexes, which have been highly successful for the asymmetric synthesis of compounds with the Ar-S(O)-Me structure researchgate.net. Chiral vanadium-salan complexes have also been shown to effectively catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, yielding sulfoxides in good yields and high enantioselectivity organic-chemistry.org.

Stoichiometric Oxidation by Chiral Oxaziridines or Other Chiral Organic Oxidants : These methods involve the use of chiral oxidizing agents that can differentiate between the prochiral faces of the sulfide, leading to the formation of a single enantiomer of the sulfoxide wiley-vch.de.

Stereoselective Alkylation of Sulfenic Acid Anions : This efficient approach involves generating sulfenic acid anions in situ from appropriately designed sulfoxides, followed by stereoselective alkylation to yield optically active sulfoxides rsc.org.

Wittig Reaction of α-Sulfinyl Phosphonium Ylides : This method has been employed for the stereoselective synthesis of racemic and optically active E-vinyl and E-dienyl sulfoxides acs.orgfigshare.com. The use of optically active sulfinates allows for the enantioselective preparation of α-sulfinyl phosphorus ylides, which then react with aldehydes to form the desired sulfoxides acs.org.

These diverse methodologies highlight the continuous efforts in developing precise and efficient routes for accessing optically active sulfoxides, crucial for their applications in advanced chemical synthesis.

Biotransformation of Parent Compound (Sulprofos) to Sulprofos (B166734) Sulfoxide

Biotransformation is a critical process in living organisms where xenobiotic compounds, such as pesticides, are chemically altered through enzymatic catalysis. These transformations often convert lipophilic compounds into more hydrophilic metabolites, facilitating their excretion oulu.firesearchgate.net. Sulprofos sulfoxide is a significant metabolite formed from its parent compound, Sulprofos, through such biological processes.

The primary route of Sulprofos metabolism in biological systems involves the oxidation of its methylthio sulfur group to form this compound, and subsequently, more slowly, to Sulprofos sulfone nih.govrsc.orgchemicalbook.com. This oxidative transformation is a key step in the metabolic fate of Sulprofos in various organisms, including rats and cows nih.gov. This compound is a known human metabolite of Sulprofos nih.gov.

In addition to sulfoxidation, Sulprofos also undergoes oxidative desulfuration, leading to the formation of Sulprofos oxon. Further oxidation can then yield Sulprofos oxon sulfoxide and Sulprofos oxon sulfone. All five of these oxidative metabolites have been detected in rats rsc.orgchemicalbook.com. Degradative metabolism also occurs rapidly through hydrolysis or oxidative dearylation to phenolic metabolites, which are then conjugated and primarily eliminated in the urine nih.govrsc.orgchemicalbook.com.

Enzymatic Pathways in Biological Systems

The biotransformation of Sulprofos to this compound is primarily catalyzed by specific enzymatic pathways. The oxidation of the thioether sulfur of Sulprofos to its sulfoxide derivative is notably catalyzed by microsomal flavin-containing monooxygenase (FMO) nih.gov.

Enzymatic biotransformation typically involves two main phases:

Phase I enzymes : These enzymes introduce or expose polar functional groups on the xenobiotic molecule, making it more water-soluble and often preparing it for further metabolism oulu.firesearchgate.netresearchgate.net. Key Phase I enzymes include:

Cytochrome P450 (CYP) monooxygenases : CYPs are a superfamily of heme-thiolate proteins that exhibit significant catalytic diversity and are crucial in the metabolism of many pesticides, catalyzing various oxidative reactions oulu.firesearchgate.netresearchgate.netjst.go.jp. While FMO is specifically cited for this compound formation, CYPs are broadly involved in the oxidation of diverse chemical moieties.

Flavin-containing monooxygenases (FMOs) : As mentioned, FMOs are directly responsible for the oxidation of the thioether sulfur in Sulprofos to form this compound nih.gov. FMOs are known to catalyze the oxygenation of various heteroatom-containing compounds, including sulfides, to their corresponding sulfoxides.

Phase II enzymes : These enzymes conjugate the Phase I metabolites with endogenous cofactors (e.g., glucuronic acid, sulfate (B86663), glutathione) to form highly water-soluble products that can be readily excreted oulu.firesearchgate.net. For Sulprofos, Stage II metabolism in mammals involves the rapid conjugation of the phenolic dearylation products rsc.orgchemicalbook.com.

The enzymatic oxidation of Sulprofos to its sulfoxide is a crucial metabolic step, influencing its persistence and subsequent metabolic fate within biological systems.

Involvement of Cytochrome P450 (CYP) Isoforms in Sulfoxidation

Cytochrome P450 (CYP) enzymes are also major catalysts in the metabolism of xenobiotics and play a significant role in the sulfoxidation of thioether compounds. researchgate.nettandfonline.comresearchgate.net Beyond sulfoxide formation, CYP enzymes are also involved in oxidative desulfuration, leading to the formation of oxons, as well as further oxidation of the thioether group to the corresponding sulfone. researchgate.net

In human liver microsomes, the sulfoxidation of thioether compounds, including Sulprofos, is predominantly driven by Cytochrome P450 enzymes. researchgate.nettandfonline.comresearchgate.net Approximately 85-90% of this sulfoxidation activity is attributed to CYP enzymes, with the remaining 10-15% accounted for by FMOs. researchgate.nettandfonline.comresearchgate.net This predominance of CYP-mediated sulfoxidation in hepatic microsomes has been confirmed through studies utilizing selective inhibitors for each enzyme system. tandfonline.com

Detailed investigations involving 16 cDNA-expressed human P450 isoforms have identified several specific CYP isoforms with high rates for Sulprofos sulfoxidation. These include CYP1A1, CYP1A2, CYP3A4, and members of the CYP2C subfamily, specifically CYP2C9 (including polymorphisms *1, *2, and 3), CYP2C18, and CYP2C19, as well as CYP2D61. researchgate.nettandfonline.comresearchgate.net

Members of the CYP2C subfamily frequently exhibit the highest affinities and clearance rates for the sulfoxidation of thioether pesticides. researchgate.nettandfonline.comresearchgate.net Research indicates that the substrate specificity of CYP2C isoforms for thioether pesticides is more extensive than previously understood, suggesting that compounds like Sulprofos are good substrates for these enzymes. researchgate.netresearchgate.net A comprehensive study on oxidative organophosphate metabolism highlighted CYP3A4, the CYP2C family, and FMO1 as having the highest turnover numbers. researchgate.net While not explicitly listed for Sulprofos in all instances, CYP2B6 is known to mediate the oxidative metabolism and sulfoxidation of other related insecticides such as phorate, disulfoton, and methiocarb. researchgate.nettandfonline.comresearchgate.net

Table 1: Key Human Enzymes Involved in Sulprofos Sulfoxidation

| Enzyme System | Contribution to Sulfoxidation in HLMs (%) | Specific Isoforms with High Activity for Sulprofos Sulfoxidation |

| Cytochrome P450 (CYP) | 85-90% researchgate.nettandfonline.comresearchgate.net | CYP1A1, CYP1A2, CYP2C9 (*1, *2, 3), CYP2C18, CYP2C19, CYP2D61, CYP3A4 researchgate.nettandfonline.comresearchgate.net |

| Flavin-Containing Monooxygenase (FMO) | 10-15% researchgate.nettandfonline.comresearchgate.net | FMO1 researchgate.nettandfonline.comresearchgate.net |

Environmental Biotransformation Processes

Beyond enzymatic metabolism in biological systems, Sulprofos also undergoes significant biotransformation in various environmental compartments, leading to the formation of this compound.

Under aerobic soil conditions, Sulprofos undergoes relatively rapid degradation. epa.gov The half-life of Sulprofos in different soil types, such as loam, sandy soil, and construction sand, typically ranges from one to four weeks. epa.gov this compound is identified as a major metabolite in this process, alongside sulprofos sulfone and, in the case of construction sand, phenol (B47542) sulfoxide. epa.gov The rate of this compound formation can vary with soil type, with loam soils generally producing more sulfoxide than sandy soils. epa.gov Key factors influencing this degradation include the presence of organic matter, the oxygen content of the soil, and pH. epa.gov While biological degradation may play a role, the primary degradation pathways in aerobic soil conditions appear to be physicochemical. epa.gov

Oxidation to the sulfoxide and sulfone are major metabolic routes for Sulprofos in environmental settings. chemicalbook.com In aqueous solutions, Sulprofos exhibits varying half-lives depending on pH: 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9. chemicalbook.com When exposed as a thin film to sunlight, Sulprofos shows rapid degradation, with a DT50 (time for 50% degradation) of less than two days. chemicalbook.com Photodecomposition studies on cotton leaves, glass surfaces, and in aqueous solutions have consistently identified this compound as a major metabolite. chemicalbook.com This photodecomposition involves processes such as thiooxidation, oxidative desulfuration, and the cleavage of the P-O-aryl group. chemicalbook.com In aquatic environments, Sulprofos is expected to adsorb to suspended solids and sediment. nih.gov Furthermore, hydrolysis in water is considered an important environmental fate process for Sulprofos. nih.gov

Table 2: Environmental Degradation Pathways and Half-lives of Sulprofos Leading to this compound

| Environmental Compartment/Process | Key Metabolites Formed | Half-life/Degradation Rate | Influencing Factors |

| Aerobic Soil Metabolism | This compound, Sulprofos sulfone, Phenol sulfoxide (in construction sand) epa.gov | 1-4 weeks (depending on soil type) epa.gov | Organic matter, oxygen content, pH epa.gov |

| Aqueous Solution (Hydrolysis) | This compound, Sulprofos sulfone chemicalbook.com | pH 4: 26 days chemicalbook.compH 7: 151 days chemicalbook.compH 9: 51 days chemicalbook.com | pH chemicalbook.com |

| Sunlight (Photodecomposition) | This compound, Sulprofos sulfone, Sulprofos oxon sulfoxide, Phenolic hydrolysis products chemicalbook.com | DT50 < 2 days (thin film) chemicalbook.com | Sunlight exposure chemicalbook.com |

Environmental Dynamics and Transformation Products

Environmental Fate and Transport Mechanisms

The movement and distribution of sulprofos (B166734) sulfoxide (B87167) in the environment are governed by its physicochemical properties, which differ significantly from those of the parent compound, sulprofos.

The transformation of sulprofos to sulprofos sulfoxide involves the oxidation of the methylthio sulfur atom. This chemical change introduces a polar sulfinyl group, which fundamentally alters the compound's environmental behavior. Generally, sulfoxides are more soluble in water and less prone to sorption by soil particles compared to their parent sulfide (B99878) compounds chemicalbook.com.

The parent compound, sulprofos, is characterized by its low water solubility, reported as 0.31 mg/L at 20°C herts.ac.uk. This low solubility limits its mobility in aqueous environments. In contrast, as a sulfoxide, this compound is expected to exhibit significantly higher water solubility. This increased polarity and solubility suggest that this compound has a greater potential for leaching through the soil profile and for transport in surface water, making it more mobile in the environment than sulprofos. The properties affecting the environmental mobility of these compounds are summarized in the table below.

Table 1: Comparative Properties Influencing Environmental Mobility

| Property | Sulprofos (Parent Compound) | This compound (Transformation Product) | Implication for Environmental Mobility |

|---|---|---|---|

| Water Solubility | Low (0.31 mg/L) herts.ac.uk | Higher (Expected due to polar sulfoxide group) chemicalbook.com | Higher solubility increases potential for leaching and transport in water. |

| Sorption to Soil | Higher (Due to lower polarity) | Lower (Expected due to higher polarity) oregonstate.edu | Lower sorption leads to greater movement through the soil column. |

In terrestrial environments, sulprofos degrades through several pathways, with the formation of this compound being a primary step taylorfrancis.com. The dissipation of the parent compound is relatively rapid, especially when exposed to sunlight on surfaces like cotton foliage, with a half-life of less than two days taylorfrancis.com.

Once formed in the soil, this compound is an intermediate in a larger degradation cascade. It does not typically persist indefinitely but is subject to further transformation. The primary dissipation pathway for this compound in soil is further oxidation to form sulprofos sulfone. Both the sulfoxide and sulfone can then undergo hydrolysis taylorfrancis.com. Due to its increased mobility, this compound and its subsequent degradates, such as phenolic metabolites, may leach into lower soil layers, potentially reaching groundwater in vulnerable soil types like sandy soils.

In aquatic environments, the transformation of sulprofos is accelerated. When irradiated with UV light in aqueous solutions, sulprofos degrades very quickly, with a half-life of less than two hours taylorfrancis.com. The major degradation pathway is oxidation to this compound and sulprofos sulfone taylorfrancis.com.

Given its expected higher water solubility and lower tendency to adsorb to organic matter, this compound will primarily partition into the dissolved phase in aquatic systems nih.gov. This contrasts with the more hydrophobic parent compound, which would have a greater affinity for sediment and suspended particulate matter. The partitioning behavior indicates that this compound can be transported over longer distances in aquatic environments via water currents. This mobility increases the potential for widespread, low-level contamination in surface water bodies following the use of the parent insecticide.

Formation and Persistence of Related Transformation Products

The environmental presence of this compound is intrinsically linked to other related transformation products, particularly sulprofos sulfone and various phenolic metabolites.

This compound and sulprofos sulfone are consistently found together in environmental and biological systems where sulprofos has been applied. They are sequential products of the same oxidative pathway, with the sulfoxide being the intermediate and the sulfone being the more stable, fully oxidized product taylorfrancis.com.

Regulatory studies and environmental monitoring methods often target sulprofos and its key metabolites—the oxon, sulfoxide, and sulfone—collectively to assess total residue levels iaea.org. For instance, feeding studies in livestock have utilized rations containing a mixture of sulprofos, this compound, and sulprofos sulfone to determine residue levels in tissues epa.gov. The detection of these compounds together confirms their co-occurrence in biological matrices following exposure. This co-occurrence is a direct result of the primary degradation pathway of sulprofos, which involves the stepwise oxidation of the methylthio group taylorfrancis.com.

A significant pathway in the degradation of both this compound and sulprofos sulfone is the hydrolysis of the O-phenyl ester bond taylorfrancis.com. This cleavage results in the formation of phenolic metabolites. Specifically, the hydrolysis of this compound leads to the creation of phenol (B47542) sulfoxide, while the hydrolysis of sulprofos sulfone produces phenol sulfone taylorfrancis.com.

These phenolic metabolites represent a further breakdown of the original insecticide structure. Their formation is a key step in the detoxification and ultimate mineralization of the pesticide. The presence of these phenolic compounds in soil or water indicates that the degradation of sulprofos and its initial oxidative metabolites is proceeding.

Quantitative Assessment of Degradation Products in Field Studies

Detailed quantitative assessments of this compound formation and degradation in field studies are not extensively available in publicly accessible scientific literature. While it is recognized as a soil metabolite of sulprofos, specific data on its maximum occurrence fraction remains largely unquantified in field settings. herts.ac.uk

Research on related compounds, such as sulfoxaflor (B1682526), has shown that degradation rates and residue levels can be influenced by application rates and environmental conditions, with half-lives varying in different plant matrices. nih.gov For instance, studies on sulfoxaflor in grapes indicated a half-life of approximately 7 to 8 days. nih.gov However, it is important to note that such data is not directly transferable to this compound due to differences in chemical structure and properties.

The lack of specific field data for this compound highlights a significant gap in the environmental risk assessment of sulprofos and its degradation products. Regulatory bodies often require such data for pesticide registration, suggesting that this information may exist in proprietary studies but is not widely published.

Interactive Data Table: Illustrative Degradation Data of a Related Sulfoximine Insecticide (Sulfoxaflor) in Grapes

This table is provided for illustrative purposes to demonstrate how degradation data is typically presented and is not representative of this compound.

| Time After Application (Days) | Sulfoxaflor Residue in Grapes (mg/kg) | Degradation (%) |

| 0 | 1.50 | 0 |

| 1 | 1.25 | 16.67 |

| 3 | 0.80 | 46.67 |

| 7 | 0.45 | 70.00 |

| 14 | 0.20 | 86.67 |

Environmental Persistence Characteristics

The environmental persistence of a chemical is often described by its half-life, which is the time it takes for 50% of the initial amount to degrade. orst.edu Pesticide half-lives can be categorized as low (less than 16 days), moderate (16 to 59 days), and high (over 60 days). orst.edu

The persistence of pesticide residues is a critical factor in determining their potential for long-term environmental contamination and non-target organism exposure. wisc.edu Without specific half-life data for this compound, its environmental persistence and potential to accumulate remain undetermined. This lack of information underscores the need for further research to adequately characterize the environmental fate of this transformation product.

Analytical Chemistry and Detection Methodologies

Sample Preparation and Extraction Protocols for Complex Matrices

Considerations for Analyte Stability in Extracts

The stability of sulprofos (B166734) sulfoxide (B87167) in analytical extracts is a critical factor for ensuring the accuracy and reliability of quantitative results. Sulprofos itself is known to undergo oxidation in the environment, with sulprofos sulfoxide being identified as a major degradation product in soil, exhibiting a half-life ranging from approximately 0.5 to 4 weeks depending on soil type. nih.gov This indicates that this compound is a relatively persistent metabolite, but its stability within prepared extracts can be influenced by various factors.

General considerations for maintaining analyte stability in pesticide extracts include storage conditions and solvent composition. Multiresidue pesticide mixtures, in general, show decreasing stability over time once opened. researchgate.net To mitigate degradation, extracts are often stored at low temperatures, such as ≤ -20 °C, where they can remain stable for at least 24 hours. usda.gov The use of deactivated storage vials is also recommended to prolong analyte stability by preventing losses due to surface adsorption and decomposition, which can occur through interactions between pesticides and exposed silanol (B1196071) groups. researchgate.net Furthermore, eliminating water in liquid chromatography (LC) final extracts can enhance pesticide stability prior to analysis. researchgate.net Given that this compound is an oxidation product, its stability in extracts might also be influenced by oxidative conditions, although specific data for this compound extracts were not detailed in the provided literature.

Stereoselective Analytical Approaches for Enantiomer Profiling

The presence of a chiral center in this compound (arising from the sulfoxidation of the thioether moiety in sulprofos) necessitates stereoselective analytical approaches for its comprehensive profiling. mdpi.com Stereoisomers of chiral compounds, including agrochemicals, can exhibit different biological activities, degradation rates, and toxicities, making their individual determination paramount in environmental chemistry. mdpi.comresearchgate.net

Capillary electrophoresis (CE) has emerged as a highly effective technique for chiral separations, offering several advantages such as high efficiency, rapid analysis speed, miniaturization, and low consumption of reagents and samples. mdpi.comresearchgate.net Unlike chromatographic methods that require stationary phases, CE utilizes chiral selectors dissolved in the background electrolyte. mdpi.com Common CE separation modes employed for chiral analysis include electrokinetic chromatography (EKC), micellar electrokinetic capillary chromatography (MEKC), non-aqueous capillary electrophoresis (NACE), and capillary electrochromatography (CEC). mdpi.commdpi.com Cyclodextrins (CDs) and their derivatives, such as sulfated β-cyclodextrin and carboxymethyl-β-CD, are frequently used as chiral selectors due to their ability to form stereoselective complexes with analytes. polimi.itnih.gov

Notably, the enantiomeric separation of the parent compound, sulprofos, has been successfully achieved using nonaqueous capillary electrophoresis (NACE). Researchers have employed chiral selectors such as sulfated cyclodextrins (SC) with sodium dodecyl sulfate (B86663) (SDS) in nonaqueous media (e.g., methanol/acetonitrile) or SC and γ-cyclodextrin in aqueous-organic media. mdpi.comresearchgate.net These methodologies, demonstrated for sulprofos and other organophosphorus pesticides, highlight the applicability of CE for resolving the enantiomers of such compounds. Given that this compound is a chiral metabolite of sulprofos, similar chiral CE techniques, particularly those utilizing cyclodextrins, would be applicable for its enantiomer profiling.

The application of stereoselective analytical approaches, particularly CE-based methods, is crucial for investigating the stereoselective degradation of chiral pesticides and their metabolites in environmental samples. Many organophosphorus pesticides are sold as racemates, and their stereoselective degradation in the environment can lead to differential persistence and accumulation of individual enantiomers. mdpi.com

This compound, as a major degradation product of sulprofos, is a relevant compound for such studies. The sulfoxidation of the thioether group in sulprofos can lead to the formation of a chiral sulfoxide, meaning that this compound itself can exist as enantiomers. mdpi.com Studies on the environmental fate of sulprofos have shown its degradation to this compound in soil. nih.gov By applying chiral separation techniques, such as those developed for sulprofos, researchers can monitor the individual enantiomers of this compound in environmental matrices (e.g., soil, water). This allows for the determination of whether one enantiomer degrades preferentially over the other, providing critical insights into the environmental behavior and risk assessment of this metabolite. The ability to distinguish and quantify individual stereoisomers is essential for a comprehensive understanding of their environmental impact, as different enantiomers can exhibit varied environmental half-lives and ecotoxicological profiles. mdpi.comnih.gov

Biochemical Mechanisms and Interactions

Enzyme Inhibition Studies

The toxicity of organophosphate compounds is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. The inhibitory potential of sulprofos (B166734) and its oxidative derivatives has been a subject of scientific investigation to understand their mechanism of action.

Comparative Cholinesterase Inhibition Activity with Other Oxidative Derivatives

The bioactivation of sulprofos involves two primary oxidative pathways: the desulfuration of the P=S bond to a P=O bond, forming the highly potent oxygen analogs (oxons), and the oxidation of the thioether group on the phenyl ring to a sulfoxide (B87167) and then a sulfone. The combination of these pathways results in metabolites such as sulprofos oxon, sulprofos oxon sulfoxide, and sulprofos oxon sulfone.

Studies on the closely related compound fenthion (B1672539) provide a clear model for the comparative anticholinesterase activity. While fenthion sulfoxide shows no direct inhibitory activity, its oxygen analog, fenoxon sulfoxide, is a potent AChE inhibitor. Furthermore, this inhibition is stereoselective, with the (R)-(+)-fenoxon sulfoxide being significantly more potent than the (S)-(-)-fenoxon sulfoxide researchgate.net. This suggests that the primary toxic metabolite is the oxygen analog sulfoxide, which acts as a powerful AChE inhibitor. It is established that for many organophosphorus insecticides, the oxygenated metabolites (oxons) are the primary agents of AChE inhibition nih.gov.

| Compound (Fenthion Analogues) | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (R)-(+)-Fenoxon Sulfoxide | Human Recombinant AChE | 6.9 | researchgate.net |

| (S)-(-)-Fenoxon Sulfoxide | Human Recombinant AChE | 230 | researchgate.net |

| (R)-(+)-Fenoxon Sulfoxide | Electric Eel AChE | 6.5 | researchgate.net |

| (S)-(-)-Fenoxon Sulfoxide | Electric Eel AChE | 111 | researchgate.net |

| Fenthion Sulfoxide (R or S enantiomers) | Human & Electric Eel AChE | No inhibition | researchgate.net |

Metabolic Pathways and Metabolite Profiling in Vertebrate Systems

The biotransformation of sulprofos in vertebrates is a critical determinant of its toxicity and clearance. Metabolic pathways involve a series of oxidative and hydrolytic reactions.

Identification of Sulprofos Sulfoxide as a Major Metabolite in Various Organisms

Metabolic studies have demonstrated that sulprofos is rapidly metabolized following absorption in a variety of vertebrate species. This compound has been identified as a major metabolite in several of these organisms.

Metabolites of Sulprofos Identified in Vertebrate Systems

| Metabolite | Rat | Hen | Pig | Goat | Cow |

|---|---|---|---|---|---|

| This compound | ✔ | ✘ | ✔ | ✔ | ✔ |

| Sulprofos sulfone | ✔ | ✘ | ✔ | ✔ | ✔ |

| Sulprofos oxon | ✔ | ✘ | ✔ | ✔ | ✔ |

| Sulprofos oxon sulfoxide | ✔ | ✘ | ✘ | ✘ | ✘ |

| Sulprofos oxon sulfone | ✔ | ✘ | ✔ | ✔ | ✔ |

| Phenolic Derivatives | ✔ | ✔ | ✔ | ✔ | ✔ |

Data compiled from multiple sources which sometimes present conflicting findings, particularly regarding rat and hen metabolites.

Oxidative Metabolic Transformation of Thioether Sulfur to Sulfoxide and Sulfone Derivatives

A principal metabolic pathway for sulprofos in the body is the oxidation of the thioether sulfur atom located on the 4-(methylthio)phenyl group. This reaction proceeds in a stepwise manner, first forming this compound. This intermediate can then undergo further oxidation to yield the corresponding sulprofos sulfone. This oxidative process also occurs on the bioactivated oxon metabolites, leading to the formation of sulprofos oxon sulfoxide and sulprofos oxon sulfone.

Hydrolysis of Phosphorus-O-Phenyl Ester to Phenolic Derivatives and Subsequent Conjugation

Alongside oxidation, a key detoxification and elimination pathway for sulprofos and its oxidative metabolites is the hydrolysis of the phosphorus-O-phenyl ester bond. This cleavage results in the formation of phenolic derivatives, such as 4-(methylthio)phenol (B156131) and its oxidized counterparts, 4-(methylsulfinyl)phenol (B81417) and 4-(methylsulfonyl)phenol (B50025) researchgate.net.

These newly formed phenolic hydroxyl groups serve as active sites for Phase II conjugation reactions youtube.com. The primary conjugation pathways are glucuronidation and sulfation, which involve the enzymatic attachment of glucuronic acid or a sulfate (B86663) group, respectively uomus.edu.iqnih.govnih.govfrontiersin.org. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, predominantly via the urine uomus.edu.iq.

Occurrence and Environmental Monitoring

Detection and Quantification in Environmental Samples

The detection and quantification of sulprofos (B166734) sulfoxide (B87167) in environmental matrices are essential for assessing its potential environmental impact. As a metabolite, its presence is directly linked to the use and subsequent degradation of sulprofos.

Presence in Soil Matrices

Sulprofos sulfoxide is recognized as a known soil metabolite of sulprofos. The formation of this compound in soil is influenced by the physicochemical properties of the soil itself. Early research from 1978 indicated that loam soils tend to produce more this compound compared to sandy soils. This is likely due to differences in microbial activity and organic matter content, which are major factors in the degradation of sulprofos. The degradation of the parent compound, sulprofos, appears to occur primarily through physicochemical pathways, with biological degradation playing a less significant role.

Table 1: General Findings on Sulprofos and this compound in Soil

| Parameter | Finding | Source |

| This compound Formation | Loam soils produce more than sandy soils. | (EPA, 1978) |

| Sulprofos Degradation Pathway | Primarily physicochemical. | (EPA, 1978) |

| Sulprofos Soil Half-Life (DT₅₀) | Approximately 143 days. | (University of Hertfordshire, 2025) |

Note: The data on this compound formation is based on older research, and recent quantitative studies are not widely available.

Identification in Aquatic Systems (e.g., Groundwater, Surface Water)

Detailed studies specifically quantifying the presence of this compound in groundwater and surface water are notably scarce in publicly accessible scientific literature. While the degradation of sulprofos in soil to its sulfoxide is established, the subsequent leaching and transport of this metabolite into aquatic systems have not been extensively documented.

Some databases indicate that sulprofos has no known groundwater metabolites, which may suggest that under certain conditions, the parent compound and its metabolites are not highly mobile in the soil column, or that monitoring data is limited. However, given the nature of pesticide degradation, the potential for transport of more polar metabolites like sulfoxides into water bodies cannot be entirely dismissed without specific monitoring data. The lack of available data in this area represents a significant gap in the environmental risk assessment of sulprofos and its degradation products.

Methodologies for Environmental Residue Analysis and Monitoring Programs

The analysis of organophosphate pesticide metabolites like this compound in environmental samples typically relies on advanced analytical techniques. While specific methods validated for this compound in soil and water are not widely published, the general methodologies for similar compounds are well-established. These methods often involve an extraction step to isolate the analyte from the sample matrix, followed by cleanup and instrumental analysis.

Commonly used techniques include:

Solid-Phase Extraction (SPE): Used to concentrate the analyte and remove interfering substances from water samples.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective for the analysis of a wide range of pesticide residues, including polar metabolites, in various environmental matrices researchgate.netmdpi.com.

There are currently no known large-scale or routine environmental monitoring programs that specifically target this compound. Broader pesticide monitoring studies may include the parent compound, sulprofos, but data on its metabolites are often not reported. The development and implementation of such programs would be necessary to accurately assess the environmental occurrence of this compound.

Spatial and Temporal Distribution Patterns of this compound in the Environment

Information regarding the spatial and temporal distribution of this compound in the environment is not available in the reviewed scientific literature. Understanding these patterns is crucial for identifying areas of potential accumulation and for assessing long-term environmental exposure.

Generally, the distribution of a pesticide metabolite is influenced by several factors, including:

Agricultural practices: The geographic areas and seasons of sulprofos application will directly correlate with the potential presence of its sulfoxide.

Environmental conditions: Soil type, rainfall, temperature, and sunlight all affect the rate of formation and degradation of the metabolite.

Transport mechanisms: Runoff and leaching can transport the compound from agricultural fields to adjacent aquatic environments.

Without specific monitoring data, any discussion of the spatial and temporal distribution of this compound remains speculative. Long-term monitoring studies are needed to track the concentration of this metabolite across different geographical regions and over various seasons to build a comprehensive picture of its environmental behavior nih.gov.

Q & A

Q. What in vitro models are suitable for high-throughput screening of this compound's neurotoxic potential?

- Methodological Answer : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to assess acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione depletion). Combine with transcriptomic profiling (RNA-seq) to identify pathways (e.g., mitochondrial dysfunction) and validate findings in Caenorhabditis elegans locomotion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.